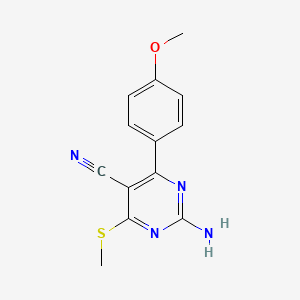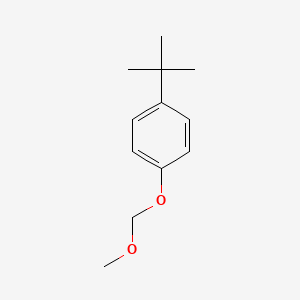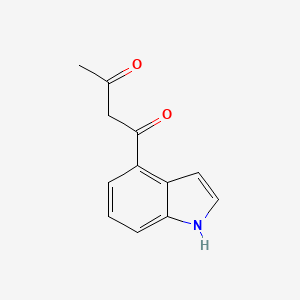
(R)-1-(2,3-Dichlorophenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
®-1-(2,3-dichlorophenyl)ethanamine is a chiral amine compound characterized by the presence of two chlorine atoms on the benzene ring and an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-dichlorophenyl)ethanamine typically involves the reduction of the corresponding ketone or nitrile precursor. One common method is the reduction of 2,3-dichloroacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of ®-1-(2,3-dichlorophenyl)ethanamine may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
®-1-(2,3-dichlorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
®-1-(2,3-dichlorophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ®-1-(2,3-dichlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level.
類似化合物との比較
Similar Compounds
(S)-1-(2,3-dichlorophenyl)ethanamine: The enantiomer of the compound with similar chemical properties but different biological activity.
2,3-dichlorophenylethylamine: A structurally related compound with a different substitution pattern on the benzene ring.
2,3-dichlorophenylacetonitrile: A nitrile derivative with similar reactivity.
Uniqueness
®-1-(2,3-dichlorophenyl)ethanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer
特性
分子式 |
C8H9Cl2N |
|---|---|
分子量 |
190.07 g/mol |
IUPAC名 |
(1R)-1-(2,3-dichlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m1/s1 |
InChIキー |
CZJMQTZQSNUDNV-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=C(C(=CC=C1)Cl)Cl)N |
正規SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-7-carboxylic acid](/img/structure/B8662648.png)



![1-[4-(1-Ethoxyethoxy)-3-methoxyphenyl]methanamine](/img/structure/B8662673.png)
![5-(4-Aminophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8662692.png)


